molecular formula C15H13N3O2 B8320313 1-(3-Methyl-4-nitrophenyl)-2-methylbenzimidazole

1-(3-Methyl-4-nitrophenyl)-2-methylbenzimidazole

Cat. No.: B8320313
M. Wt: 267.28 g/mol
InChI Key: HKTQTCWUFPOILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methyl-4-nitrophenyl)-2-methylbenzimidazole is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2-methyl-1-(3-methyl-4-nitrophenyl)benzimidazole

InChI

InChI=1S/C15H13N3O2/c1-10-9-12(7-8-14(10)18(19)20)17-11(2)16-13-5-3-4-6-15(13)17/h3-9H,1-2H3

InChI Key

HKTQTCWUFPOILX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C32)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-fluoro-2-nitrotoluene (10.3 g), 2-methylbenzimidazole (8.7 g) and sodium carbonate (7.5 g) was heated with stirring in dimethylformamide (40 cm3) at 130° for 16 hours under nitrogen. The cooled mixture was evaporated in vacuo, water (50 cm3) added and the mixture extracted with methanol:chloroform, 1:10 by volume. The combined and dried (MgSO4) organic extracts were evaporated in vacuo to give a residue which was chromatographed on silica (Merck "MK 60.9385" [Trade Mark]) eluting with ethyl acetate. Combination and evaporation of appropriate fractions afforded a solid which was recrystallised from hexane/acetone to give the title compound, m.p. 144°-6°, (10.65 g).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

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